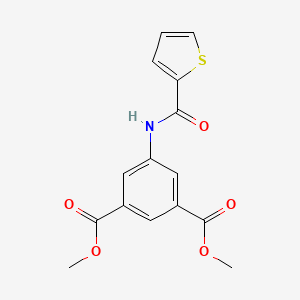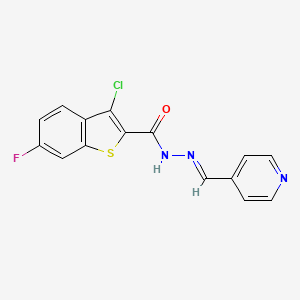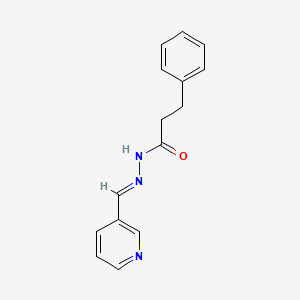
3-phenyl-N'-(3-pyridinylmethylene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-phenyl-N'-(3-pyridinylmethylene)propanohydrazide is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.121512110 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
The study of molecular structures such as N′-(2-Methyl-3-phenylallylidene)nicotinohydrazide monohydrate showcases the importance of analyzing the molecular geometry, specifically the dihedral angles between pyridine and phenyl rings, which influence intermolecular interactions, including hydrogen bonds and π interactions. This analysis is crucial for understanding the molecular behavior in various states and its potential applications in materials science and drug design (Archana et al., 2009).
Enhancing Reactivity for Benzoxazine Formation
The exploration of phloretic acid as an alternative to phenol for the synthesis of polybenzoxazine illustrates a significant application in the development of materials with desirable thermal and thermo-mechanical properties. This innovative approach demonstrates the potential of utilizing renewable resources to modify aliphatic hydroxyl-bearing molecules, paving the way for advancements in sustainable material science (Trejo-Machin et al., 2017).
Photophysical Properties and Molecular Electronics
The synthesis and characterization of new Cd2+, Pb2+ complexes with acylhydrazidate molecules highlight the significance of structural variety in modifying photophysical properties. Such studies contribute to the understanding of molecular electronics by exploring the electronic structures and emissive properties of complexes, which can be applied in designing new materials for optoelectronic devices (Jin et al., 2013).
Catalytic Activity and Material Performance
Investigations into the catalytic performance of compounds, particularly in the context of oxidative reactions, provide insight into the application of molecular structures in enhancing chemical processes. For instance, the study on Cu(ii) complexes of N-rich aroylhydrazone demonstrates their role in the catalytic oxidation of xylenes, indicating the potential of such molecules in catalysis and material performance enhancement (Sutradhar et al., 2019).
Properties
IUPAC Name |
3-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(9-8-13-5-2-1-3-6-13)18-17-12-14-7-4-10-16-11-14/h1-7,10-12H,8-9H2,(H,18,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVRUPXIVJWAEJ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

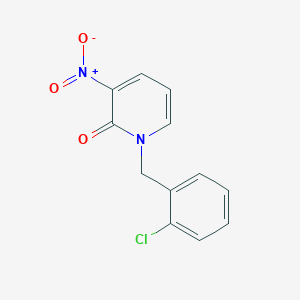
![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)
![(3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5509793.png)
![1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5509801.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5509815.png)
![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B5509823.png)
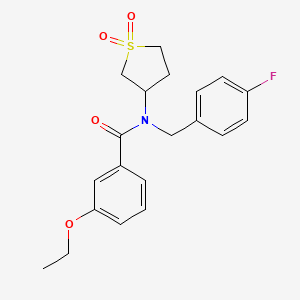
![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)

